molecular formula C25H20N2O2S B13948083 1-(1H-indol-3-yl)-2-(styrylsulfonyl)-1,2-dihydroisoquinoline

1-(1H-indol-3-yl)-2-(styrylsulfonyl)-1,2-dihydroisoquinoline

Cat. No.: B13948083
M. Wt: 412.5 g/mol
InChI Key: CCPRLRGFKQTUSB-UHFFFAOYSA-N
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Description

1-(1H-indol-3-yl)-2-(styrylsulfonyl)-1,2-dihydroisoquinoline is a complex organic compound that features an indole moiety, a styrylsulfonyl group, and a dihydroisoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indol-3-yl)-2-(styrylsulfonyl)-1,2-dihydroisoquinoline typically involves multi-step organic reactions. One common method includes the use of Rh(III)-catalyzed C–H functionalization reactions. For instance, the coupling of phenylhydrazines with 1-alkynylcyclobutanols through a hydrazine-directed C–H functionalization pathway can be employed .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, can be applied to scale up the production.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indol-3-yl)-2-(styrylsulfonyl)-1,2-dihydroisoquinoline can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic substitution reactions can occur on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted indole derivatives.

Scientific Research Applications

1-(1H-indol-3-yl)-2-(styrylsulfonyl)-1,2-dihydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-yl)-2-(styrylsulfonyl)-1,2-dihydroisoquinoline involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The styrylsulfonyl group can participate in redox reactions, affecting cellular pathways. The dihydroisoquinoline structure can enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-indol-3-yl)ethan-1-one
  • N-(1-ETHYL-1H-INDOL-3-YL)-N’-METHYLUREA
  • Imidazo[1,5-a]indol-3-ones

Uniqueness

1-(1H-indol-3-yl)-2-(styrylsulfonyl)-1,2-dihydroisoquinoline is unique due to its combination of an indole moiety, a styrylsulfonyl group, and a dihydroisoquinoline structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C25H20N2O2S

Molecular Weight

412.5 g/mol

IUPAC Name

1-(1H-indol-3-yl)-2-(2-phenylethenylsulfonyl)-1H-isoquinoline

InChI

InChI=1S/C25H20N2O2S/c28-30(29,17-15-19-8-2-1-3-9-19)27-16-14-20-10-4-5-11-21(20)25(27)23-18-26-24-13-7-6-12-22(23)24/h1-18,25-26H

InChI Key

CCPRLRGFKQTUSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)N2C=CC3=CC=CC=C3C2C4=CNC5=CC=CC=C54

Origin of Product

United States

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